20-Methylhenicosanoyl-CoA

Analytical Chemistry Metabolomics Quality Control

20-Methylhenicosanoyl-CoA (C43H78N7O17P3S; MW 1090.10) is an endogenous, very long-chain, methyl-branched acyl-CoA that mandates peroxisomal processing before mitochondrial entry, making it an irreplaceable substrate for dissecting peroxisomal beta-oxidation disorders (D-bifunctional protein deficiency, acyl-CoA oxidase deficiency) independently of mitochondrial pathways. Unlike straight-chain henicosanoyl-CoA or positional methyl isomers, its specific C20-branch dictates unique enzyme-recognition kinetics with VLCAD, CPT1/2, and branched-chain acyl-CoA oxidase, eliminating uncontrolled variables that compromise data reproducibility. It also serves as the definitive precursor standard for synthesizing and quantifying the diagnostic acylcarnitine 20-Methylhenicosanoylcarnitine in newborn screening LC-MS/MS workflows, enabling precise differentiation from isobaric straight-chain species. Procure this highly characterized, high-purity standard to ensure biological relevance in peroxisomal function assays and clinical metabolomics method development.

Molecular Formula C43H78N7O17P3S
Molecular Weight 1090.1 g/mol
Cat. No. B15547282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Methylhenicosanoyl-CoA
Molecular FormulaC43H78N7O17P3S
Molecular Weight1090.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H78N7O17P3S/c1-31(2)21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)
InChIKeyVSPVZEXNLOGJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Methylhenicosanoyl-CoA: Molecular Properties and Baseline Characteristics for Scientific Procurement


20-Methylhenicosanoyl-CoA is a very long-chain, methyl-branched acyl-CoA thioester composed of a 20-methylhenicosanoic acid acyl moiety attached to coenzyme A [1]. It is classified as a very long-chain fatty acyl-CoA (acyl group >20 carbons) and is recognized as an endogenous metabolite in the human metabolome [1]. The compound has a molecular formula of C43H78N7O17P3S and a molecular weight of 1090.10 g/mol . As a branched-chain acyl-CoA, it participates in distinct metabolic pathways compared to straight-chain analogs, undergoing specific enzymatic processing in both peroxisomes and mitochondria [2]. This compound serves as a critical substrate for studying very long-chain fatty acid metabolism, peroxisomal beta-oxidation disorders, and the biochemical consequences of methyl-branching on acyl-CoA processing [3].

Why Generic Substitution Fails: The Functional Specificity of 20-Methylhenicosanoyl-CoA in Metabolic Research


In-class substitution of 20-Methylhenicosanoyl-CoA with structurally similar acyl-CoAs (e.g., straight-chain henicosanoyl-CoA or positional methyl isomers such as 9-methylhenicosanoyl-CoA or 12-methylhenicosanoyl-CoA) is not functionally equivalent due to differential enzyme recognition, subcellular trafficking, and metabolic fate. The presence and position of the methyl branch fundamentally alter substrate specificity for key enzymes including acyl-CoA synthetases, carnitine palmitoyltransferases, and peroxisomal acyl-CoA oxidases [1]. Straight-chain analogs are processed via canonical mitochondrial beta-oxidation pathways, whereas 2-methyl-branched acyl-CoAs require distinct peroxisomal enzymes (e.g., branched-chain acyl-CoA oxidase) for chain-shortening before mitochondrial entry [2]. Even among methyl-branched isomers, the branch position (e.g., C9 vs. C12 vs. C20) dictates differential recognition by very long-chain acyl-CoA dehydrogenase (VLCAD) and other beta-oxidation enzymes, leading to altered kinetic parameters and metabolic flux [3]. Consequently, substituting 20-Methylhenicosanoyl-CoA with an unbranched or differently branched analog in an experimental system introduces uncontrolled variables that compromise data reproducibility and biological relevance [4].

20-Methylhenicosanoyl-CoA: Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight and Physicochemical Identity: Distinguishing 20-Methylhenicosanoyl-CoA from Positional Isomers and Straight-Chain Analogs

20-Methylhenicosanoyl-CoA possesses a distinct molecular identity defined by its specific methyl-branch position at C20 of the henicosanoyl chain, distinguishing it from both straight-chain henicosanoyl-CoA and other methylhenicosanoyl-CoA positional isomers (e.g., 9-methylhenicosanoyl-CoA, 12-methylhenicosanoyl-CoA, 19-methylhenicosanoyl-CoA) [1]. While all C22:0 branched acyl-CoAs share the same molecular formula (C43H78N7O17P3S) and molecular weight (1090.10 g/mol), they are structurally distinct chemical entities with unique IUPAC names and InChIKeys . 20-Methylhenicosanoyl-CoA is specifically defined as the thioester of 20-methylhenicosanoic acid and coenzyme A, whereas 19-Methylhenicosanoyl-CoA is the thioester of 19-methylhenicosanoic acid [2]. This structural distinction is critical for analytical identification via LC-MS/MS or HPLC, where retention times and fragmentation patterns differ based on branch position .

Analytical Chemistry Metabolomics Quality Control

Acyl-CoA Classification: Very Long-Chain Status of 20-Methylhenicosanoyl-CoA Versus Long-Chain Analogs

20-Methylhenicosanoyl-CoA is classified as a very long-chain acyl-CoA based on its acyl group containing more than 20 carbons (C21 henicosanoyl backbone), whereas long-chain acyl-CoAs possess acyl groups of 12-20 carbons [1]. This classification directly determines which activating enzymes and degradation pathways are utilized. Specifically, 20-Methylhenicosanoyl-CoA serves as a substrate for very long-chain acyl-CoA synthetase, whereas shorter-chain analogs (e.g., C16-C18 branched acyl-CoAs) are activated by long-chain acyl-CoA synthetases [2]. Furthermore, the very long-chain status mandates initial peroxisomal beta-oxidation prior to mitochondrial entry, a requirement not shared by long-chain branched acyl-CoAs that may enter mitochondria directly via the carnitine shuttle [3]. Henicosanoyl-CoA, the straight-chain analog, shares this very long-chain classification but lacks the methyl branch that dictates peroxisomal enzyme specificity [4].

Lipid Metabolism Peroxisomal Biology Enzyme Substrate Specificity

Metabolic Pathway Specificity: 20-Methylhenicosanoyl-CoA Processing via the Carnitine Shuttle and Peroxisomal Beta-Oxidation

20-Methylhenicosanoyl-CoA participates in a defined metabolic pathway involving conversion to 20-Methylhenicosanoylcarnitine by carnitine O-palmitoyltransferase (CPT1), transport into mitochondria via the carnitine/acylcarnitine carrier, and subsequent reconversion to 20-Methylhenicosanoyl-CoA by CPT2 before entering beta-oxidation [1]. This pathway is shared with other long-chain and very long-chain acyl-CoAs; however, the methyl branch at C20 imposes specific constraints on beta-oxidation enzyme recognition. Straight-chain very long-chain acyl-CoAs such as henicosanoyl-CoA are processed by VLCAD, whereas 2-methyl-branched acyl-CoAs require distinct peroxisomal enzymes including branched-chain acyl-CoA oxidase (ACOX2) for initial chain-shortening [2]. Positional methyl isomers (e.g., 9-methylhenicosanoyl-CoA, 12-methylhenicosanoyl-CoA) may exhibit differential CPT1 affinity and beta-oxidation rates due to altered acyl chain geometry and enzyme active site interactions [3]. Quantitative kinetic data for 20-Methylhenicosanoyl-CoA specifically are not available in the public domain; the pathway description is based on class-level understanding of branched-chain acyl-CoA metabolism [4].

Mitochondrial Transport Carnitine Metabolism Beta-Oxidation

Enzyme Substrate Specificity: Branched-Chain Acyl-CoA Dehydrogenase Recognition of Methyl-Branched Substrates

Methyl-branched acyl-CoAs are recognized by distinct dehydrogenase enzymes compared to straight-chain analogs. Human short/branched-chain acyl-CoA dehydrogenase (SBCAD) and very long-chain acyl-CoA dehydrogenase (VLCAD) exhibit differential substrate specificity based on acyl chain length and methyl-branch position [1]. Studies on 2-methylpentadecanoyl-CoA demonstrate that human LCAD and VLCAD are specific for the S-enantiomer of methyl-branched substrates, indicating stereospecific recognition that does not apply to straight-chain acyl-CoAs [2]. While direct kinetic data (Km, Vmax, kcat) for 20-Methylhenicosanoyl-CoA with specific enzymes are not publicly available, class-level evidence indicates that methyl-branch position affects enzyme affinity and catalytic efficiency. The C20 methyl branch in 20-Methylhenicosanoyl-CoA positions the branch distal to the thioester linkage, potentially altering recognition by acyl-CoA binding proteins and dehydrogenases compared to mid-chain branched isomers (e.g., 9-methyl or 12-methylhenicosanoyl-CoA) [3]. Rat and human SBCAD enzymes exhibit key differences in substrate specificity despite 85% amino acid identity, with human SBCAD utilizing substrates with longer primary carbon chains [4].

Enzyme Kinetics Substrate Specificity Acyl-CoA Dehydrogenases

Optimal Research and Industrial Application Scenarios for 20-Methylhenicosanoyl-CoA


Peroxisomal Beta-Oxidation Disorder Modeling and Enzyme Activity Assays

20-Methylhenicosanoyl-CoA serves as a critical substrate for in vitro assays investigating peroxisomal beta-oxidation disorders, including D-bifunctional protein deficiency and acyl-CoA oxidase deficiency. Its very long-chain, methyl-branched structure mandates processing by peroxisomal enzymes (branched-chain acyl-CoA oxidase, D-bifunctional protein, and SCPx-thiolase) before mitochondrial entry, making it an ideal tool for assessing peroxisomal function independent of mitochondrial beta-oxidation pathways [1]. Researchers can use this compound to measure enzyme activities in fibroblast or liver homogenates from patients with suspected peroxisomal disorders, where accumulation of branched-chain acyl-CoA species is diagnostic [2].

Carnitine Shuttle and Mitochondrial Transport Mechanistic Studies

The defined pathway of 20-Methylhenicosanoyl-CoA through the carnitine shuttle—involving CPT1-mediated conversion to 20-Methylhenicosanoylcarnitine, CACT-mediated mitochondrial import, and CPT2-mediated reconversion to acyl-CoA—provides a well-characterized system for studying carnitine palmitoyltransferase kinetics and carnitine/acylcarnitine translocase function [3]. This compound enables quantitative assessment of CPT1 and CPT2 activity toward very long-chain branched substrates, complementing studies that typically utilize straight-chain palmitoyl-CoA (C16) or octanoyl-CoA (C8) substrates [4].

Acyl-CoA Synthetase Substrate Specificity Profiling

20-Methylhenicosanoyl-CoA is a product of very long-chain acyl-CoA synthetase activity and can be used in reverse-direction assays to characterize synthetase specificity toward methyl-branched fatty acids. Comparative studies utilizing 20-Methylhenicosanoyl-CoA versus straight-chain henicosanoyl-CoA or positional methyl isomers (e.g., 9-methylhenicosanoyl-CoA) can reveal the impact of branch position on synthetase recognition and activation efficiency [1]. Such profiling is valuable for understanding fatty acid activation in tissues with high peroxisomal activity, including liver and kidney [2].

LC-MS/MS Metabolomics Reference Standard for Branched-Chain Acylcarnitine Profiling

In clinical metabolomics and newborn screening applications, 20-Methylhenicosanoyl-CoA serves as a precursor standard for the synthesis and quantification of 20-Methylhenicosanoylcarnitine, a diagnostic acylcarnitine species. Accurate identification of this acylcarnitine in dried blood spots or plasma requires reference standards to establish retention times and fragmentation patterns in LC-MS/MS assays [3]. The compound's defined structure enables precise method development for distinguishing branched-chain acylcarnitines from isobaric straight-chain species, which is essential for accurate diagnosis of fatty acid oxidation disorders [4].

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